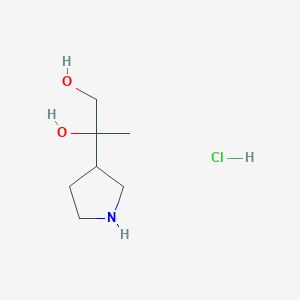

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Organic Synthesis

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride serves as a versatile building block for synthesizing more complex molecules. It can participate in various organic reactions due to its functional groups, making it useful in the development of new compounds for research and industrial applications.

2. Reagent in Chemical Reactions

The compound is employed as a reagent in multiple chemical reactions, including nucleophilic substitutions and condensation reactions. Its ability to form hydrogen bonds enhances its reactivity and selectivity in synthetic pathways.

Biological Applications

1. Enzyme Inhibition Studies

Research has indicated that this compound may exhibit enzyme inhibitory properties. The compound's structure allows it to mimic natural substrates, potentially leading to the modulation of enzyme activities. This characteristic makes it a candidate for further studies in drug design and development.

2. Receptor Binding

The compound has been investigated for its ability to bind to various biological receptors. The presence of hydroxyl groups facilitates hydrogen bonding, which may enhance its affinity for specific targets within biological systems.

3. Therapeutic Potential

Preliminary studies suggest that this compound could possess anti-inflammatory and analgesic properties. These findings warrant further exploration into its potential therapeutic applications in treating various medical conditions.

Industrial Applications

1. Material Development

In industrial settings, the compound is utilized in developing new materials and chemical processes. Its unique chemical properties enable the formulation of innovative products across different sectors.

2. Catalytic Processes

The compound has been explored as a catalyst or co-catalyst in various chemical transformations, enhancing reaction efficiency and selectivity.

Case Studies

Case Study 1: Enzyme Inhibition

In a study investigating enzyme inhibition, researchers found that this compound effectively inhibited specific enzymes involved in metabolic pathways. This finding suggests potential applications in drug discovery aimed at diseases where enzyme regulation is critical.

Case Study 2: Receptor Interaction

Another study focused on the interaction of this compound with neurotransmitter receptors. Results indicated that the compound could modulate receptor activity, highlighting its potential role in developing treatments for neurological disorders.

Mecanismo De Acción

The mechanism of action of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The hydroxyl groups may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-2,5-dione: Contains additional carbonyl groups, leading to different reactivity.

Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.

Uniqueness

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is unique due to its specific combination of a pyrrolidine ring and hydroxyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a versatile compound for various applications.

Actividad Biológica

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride, also known as escitalopram oxalate, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). This compound has garnered significant attention due to its biological activity, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring and two hydroxyl groups, which contribute to its unique biological activity. The molecular formula is C₇H₁₄ClN₁O₂, and its structure allows for diverse interactions with biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄ClN₁O₂ |

| Molecular Weight | 173.65 g/mol |

| Functional Groups | Hydroxyl (-OH), Pyrrolidine |

| Solubility | Soluble in water |

The primary mechanism of action for this compound involves the inhibition of serotonin reuptake in the synaptic cleft. By preventing the reabsorption of serotonin, the drug increases its availability to bind to receptors, enhancing serotonergic signaling. This mechanism is crucial for alleviating symptoms associated with depression and anxiety disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities beyond its role as an SSRI:

1. Interaction with Biomolecules:

- The hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to proteins and nucleic acids.

- The pyrrolidine ring allows for interactions with enzymes and receptors, potentially modulating their activity.

2. Antimicrobial Properties:

- Studies have explored structural analogs of pyrrolidine derivatives that demonstrate antibacterial activity against Pseudomonas aeruginosa. These compounds have shown potential as novel inhibitors targeting essential bacterial proteins like PBP3, highlighting the relevance of pyrrolidine structures in drug discovery .

3. Neuroprotective Effects:

- Some research suggests that derivatives of this compound may possess neuroprotective properties, making them candidates for further exploration in treating neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy and safety profiles of this compound:

Study 1:

A randomized controlled trial evaluating escitalopram's effectiveness in treating MDD found significant improvements in patient-reported outcomes compared to placebo. The study reported a reduction in depressive symptoms as measured by standardized scales over a 12-week period.

Study 2:

In vitro assays demonstrated that structurally similar compounds exhibited significant inhibition of PBP3 in Pseudomonas aeruginosa, suggesting that modifications to the pyrrolidine structure could yield potent antibacterial agents .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

-

Binding Affinity Studies:

Binding assays indicate that this compound has a high affinity for serotonin transporters, affirming its classification as an SSRI. -

Toxicity Assessments:

Safety evaluations have shown low cytotoxicity at therapeutic concentrations, supporting its use in clinical settings without significant adverse effects on hepatocytes or neurocytes .

Propiedades

IUPAC Name |

2-pyrrolidin-3-ylpropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(10,5-9)6-2-3-8-4-6;/h6,8-10H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWYIZAPJLAYMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CCNC1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.